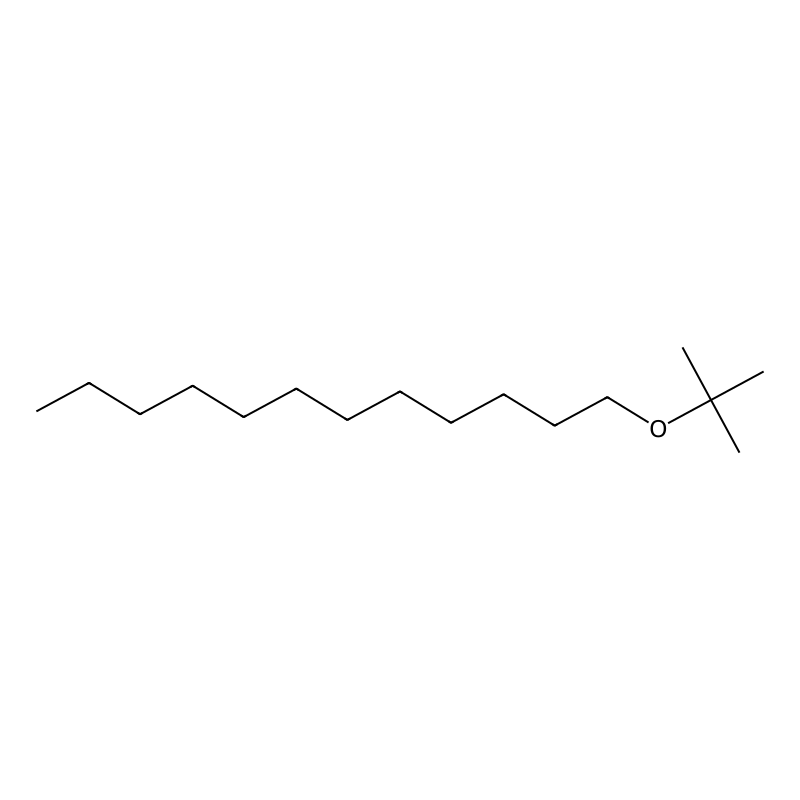tert-Butyl n-dodecyl ether

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
tert-Butyl n-dodecyl ether is an organic compound with the chemical formula CHO. It consists of a tert-butyl group attached to a n-dodecyl chain, making it a member of the ether class. This compound is characterized by its relatively high molecular weight and hydrophobic nature, which influences its solubility and reactivity in various chemical environments. The tert-butyl group is known for its steric hindrance, which can affect the compound's reactivity and interactions with other molecules .
- Hydrolysis: In the presence of strong acids or bases, ethers can be hydrolyzed to form alcohols and alkyl halides. This reaction is generally slow and requires harsh conditions.
- Oxidation: While ethers are generally resistant to oxidation, under certain conditions, they can be oxidized to form corresponding aldehydes or ketones.
- Dehydrohalogenation: If halogenated derivatives are present, tert-butyl n-dodecyl ether can participate in elimination reactions to form alkenes .
Research indicates that compounds containing tert-butyl groups exhibit various biological activities. For instance, some studies suggest that alkyl ethers may possess antimicrobial properties, although specific data on tert-butyl n-dodecyl ether is limited. The degradation pathways of similar compounds like methyl tert-butyl ether show that certain bacteria can utilize these compounds as carbon sources, indicating potential ecological roles .
Several methods exist for synthesizing tert-butyl n-dodecyl ether:
- Condensation Reaction: The most common method involves the reaction of tert-butanol with n-dodecanol in the presence of an acid catalyst. This process typically requires heating and can yield significant amounts of the desired ether.
- Alkylation Method: Another approach involves using tert-butyl chloride in a nucleophilic substitution reaction with sodium n-dodecyl sulfate or other suitable nucleophiles.
- Transesterification: This method involves the exchange of alkoxy groups between esters and alcohols, allowing for the formation of ethers under specific conditions .
tert-Butyl n-dodecyl ether has several applications:
- Solvent: Due to its hydrophobic nature, it is used as a solvent in organic synthesis and extraction processes.
- Surfactant: Its amphiphilic properties make it suitable for use in surfactants, aiding in emulsification and dispersion.
- Chemical Intermediate: It serves as an intermediate in the synthesis of various organic compounds, particularly in pharmaceutical and agrochemical industries .
Several compounds share structural similarities with tert-butyl n-dodecyl ether. Below is a comparison highlighting their unique features:
| Compound Name | Formula | Key Features |
|---|---|---|
| Methyl tert-butyl ether | CHO | Commonly used as a fuel additive; volatile and flammable. |
| Ethyl hexyl ether | CHO | Used as a solvent; lower molecular weight than tert-butyl n-dodecyl ether. |
| Octadecane | CH | A straight-chain alkane; hydrophobic but lacks functional groups like ethers. |
| Nonanol | CHO | Alcohol with similar hydrophobic properties; used in fragrances and solvents. |
The uniqueness of tert-butyl n-dodecyl ether lies in its combination of a bulky tert-butyl group and a long hydrocarbon chain, which influences its physical properties and reactivity compared to simpler ethers or alkanes .








